molecular formula C11H6Br2N2O B2685392 Bis(6-bromopyridin-3-yl)methanone CAS No. 1159976-89-2

Bis(6-bromopyridin-3-yl)methanone

Cat. No.: B2685392
CAS No.: 1159976-89-2
M. Wt: 341.99
InChI Key: VHTPZIBZNLGDKT-UHFFFAOYSA-N
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Description

“Bis(6-bromopyridin-3-yl)methanone” is a chemical compound with the CAS number 1159976-89-2 . It is related to “6-Bromopyridin-3-yl)methanamine”, which has a molecular weight of 187.04 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves a stirred solution of 2,5-dibromopyridine in THF at -78°C, to which n-BuLi is added and stirred for 1 hour at the same temperature .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid or liquid . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antioxidant Properties

Bis(6-bromopyridin-3-yl)methanone and its derivatives have been studied for their antioxidant properties. In a study conducted by Balaydın et al. (2010), bromination of bis(3,4-dimethoxyphenyl)methanone produced derivatives with significant antioxidant power, comparable to synthetic standard antioxidants. This indicates potential applications in areas requiring antioxidant properties (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Antimicrobial and Antifungal Activities

Rusnac et al. (2020) investigated compounds formed from the condensation reaction involving 2-acetylpyridine and 2-formylpyridine, leading to the synthesis of various derivatives including this compound. These compounds exhibited moderate antifungal activity, suggesting potential applications in antibacterial and antifungal treatments (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).

Chemical Synthesis and Characterization

Research by Miranda et al. (2009) on bis-(1H-benzimidazol-2-yl)-methanone, a compound related to this compound, detailed a new preparation method and characterization, highlighting its potential in diverse chemical syntheses and applications in material science (Miranda, Menezes, Vicente, Bortoluzzi, Zucco, & Neves, 2009).

Fluorescent Properties

Kim et al. (2016) explored the use of bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone, a related compound, as a thermally activated delayed fluorescent emitter, demonstrating potential applications in optoelectronic devices (Kim, Choi, & Lee, 2016).

Properties

IUPAC Name

bis(6-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2N2O/c12-9-3-1-7(5-14-9)11(16)8-2-4-10(13)15-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPZIBZNLGDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CN=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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